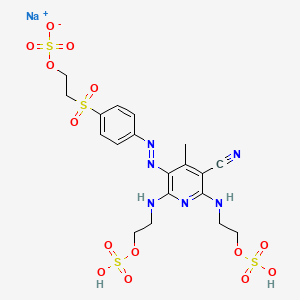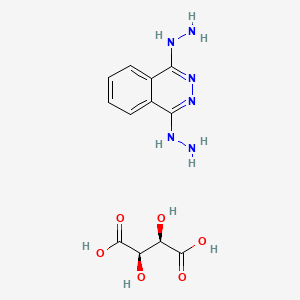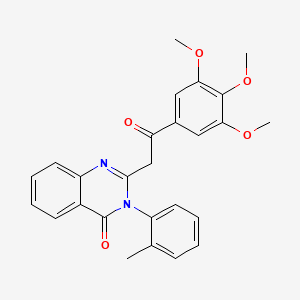
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the 2-methylphenyl and 3,4,5-trimethoxyphenyl groups. Common reagents used in these reactions include anhydrous solvents, strong acids, and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different substituents and altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzodiazepines: Structurally related compounds with known therapeutic applications.
Isoquinolines: Another class of compounds with similar biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)- stands out due to its unique combination of substituents, which confer specific properties and potential applications not found in other similar compounds. Its diverse reactivity and biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
73283-17-7 |
|---|---|
Fórmula molecular |
C26H24N2O5 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-2-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C26H24N2O5/c1-16-9-5-8-12-20(16)28-24(27-19-11-7-6-10-18(19)26(28)30)15-21(29)17-13-22(31-2)25(33-4)23(14-17)32-3/h5-14H,15H2,1-4H3 |
Clave InChI |
PURDMFVIWSWMME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)

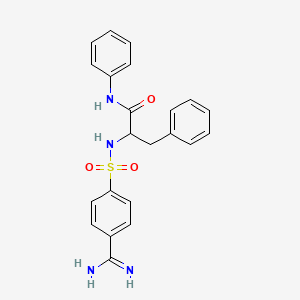
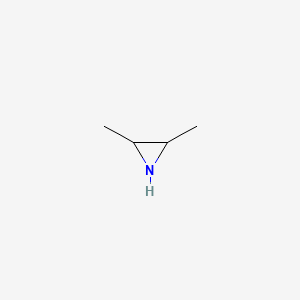
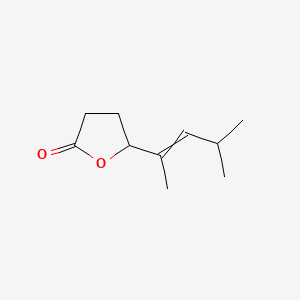
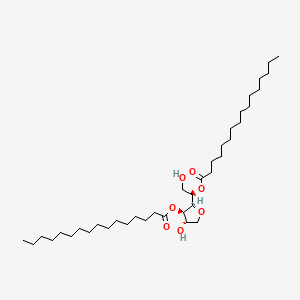
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

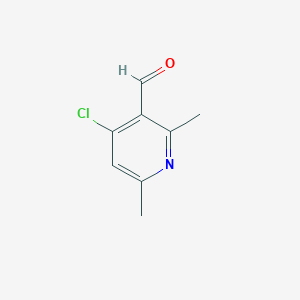
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
